molecular formula C16H21BO4 B12507739 methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate

methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate

Cat. No.: B12507739
M. Wt: 288.1 g/mol
InChI Key: HMVOEARLVYGSGX-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate is an organic compound with the molecular formula C14H19BO4. It is a derivative of benzoic acid and contains a boronate ester group, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromomethylbenzoate and bis(pinacolato)diboron.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The mixture is heated to promote the coupling reaction, resulting in the formation of the desired boronate ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimizations for larger batch sizes. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-purity starting materials and catalysts is crucial to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

    Oxidation: The boronate ester group can be oxidized to form the corresponding phenol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(OAc)2.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.

    Solvents: DMF, THF, or toluene.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

    Cross-Coupling Products: Various biaryl or styrene derivatives.

    Oxidation Products: Phenolic compounds.

    Hydrolysis Products: Benzoic acid derivatives.

Scientific Research Applications

Methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate has numerous applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.

    Medicine: Investigated for its potential in drug discovery and development, especially in the synthesis of biologically active compounds.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The compound exerts its effects primarily through its boronate ester group, which can participate in various chemical reactions. In Suzuki-Miyaura cross-coupling, the boronate ester reacts with a halide in the presence of a palladium catalyst, forming a new carbon-carbon bond. The mechanism involves the formation of a palladium complex, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    4-Methoxycarbonylphenylboronic Acid: A related compound with a similar structure but without the dioxaborolane group.

    Pinacolborane: Another boronate ester used in organic synthesis.

Uniqueness

Methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate is unique due to its combination of a boronate ester and a benzoate ester, providing dual functionality. This makes it particularly versatile in organic synthesis, allowing for the formation of complex molecules through multiple reaction pathways.

Properties

Molecular Formula

C16H21BO4

Molecular Weight

288.1 g/mol

IUPAC Name

methyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzoate

InChI

InChI=1S/C16H21BO4/c1-15(2)16(3,4)21-17(20-15)11-10-12-6-8-13(9-7-12)14(18)19-5/h6-11H,1-5H3

InChI Key

HMVOEARLVYGSGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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